molecular formula C27H20S2 B14280914 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene CAS No. 139371-51-0

2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene

Cat. No.: B14280914
CAS No.: 139371-51-0
M. Wt: 408.6 g/mol
InChI Key: CQYXECJPCVSFKX-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene is an organic compound characterized by its unique structure, which includes a phenyl group and two phenylsulfanyl groups attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene typically involves the reaction of indene derivatives with phenylsulfanyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indene is reacted with phenylsulfanyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Indene derivatives without phenylsulfanyl groups.

    Substitution: Halogenated or nitrated indene derivatives.

Scientific Research Applications

2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, through its phenyl and phenylsulfanyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-indene: Lacks the phenylsulfanyl groups, making it less reactive in certain chemical reactions.

    2-Phenyl-1,3-bis(methylsulfanyl)-1H-indene: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can alter its reactivity and biological activity.

Uniqueness

2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene is unique due to the presence of two phenylsulfanyl groups, which enhance its reactivity and potential applications in various fields. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in chemical synthesis and research applications.

Properties

CAS No.

139371-51-0

Molecular Formula

C27H20S2

Molecular Weight

408.6 g/mol

IUPAC Name

2-phenyl-1,3-bis(phenylsulfanyl)-1H-indene

InChI

InChI=1S/C27H20S2/c1-4-12-20(13-5-1)25-26(28-21-14-6-2-7-15-21)23-18-10-11-19-24(23)27(25)29-22-16-8-3-9-17-22/h1-19,26H

InChI Key

CQYXECJPCVSFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2SC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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